(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone

Description

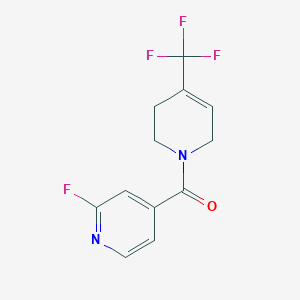

This compound features a 5,6-dihydropyridine core substituted with a trifluoromethyl group at the 4-position and a 2-fluoropyridin-4-yl methanone moiety. The dihydropyridine scaffold is prevalent in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name |

(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1-2,4,7H,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYDVIUFELZLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(F)(F)F)C(=O)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the fluorination of pyridine derivatives, followed by the introduction of the trifluoromethyl group. The key steps may include:

Fluorination of Pyridine: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the pyridine ring.

Formation of Dihydropyridine: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Coupling Reactions: The final step involves coupling the fluorinated pyridine with the dihydropyridine moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, converting it to a pyridine derivative.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex fluorinated organic compounds.

- Investigated for its unique reactivity patterns due to the presence of multiple fluorine atoms.

Biology and Medicine:

- Potential applications in drug discovery due to its ability to interact with biological targets more effectively, thanks to the fluorine atoms enhancing membrane permeability and metabolic stability.

- Explored for its potential as an enzyme inhibitor or receptor modulator.

Industry:

- Utilized in the development of agrochemicals, particularly in the synthesis of pesticides and herbicides that benefit from the stability and bioactivity imparted by fluorinated groups.

Mechanism of Action

The mechanism by which (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs, identified via similarity scoring (), share the 5,6-dihydropyridin-1(2H)-yl methanone core but differ in substituents, leading to variations in physicochemical and functional properties.

Key Structural Differences and Implications

Table 1: Substituent Comparison and Similarity Scores

Analysis:

- Target vs. 1-(4-Boronate-ethanone analog (Similarity: 0.86): The boronate ester (R2) in the analog suggests utility in Suzuki-Miyaura cross-coupling reactions, a trait absent in the target compound. Replacement of the trifluoromethyl group with a boronate ester reduces lipophilicity but introduces hydrolytic instability under aqueous conditions.

Target vs. Cyclopropyl-boronate analog (Similarity: 0.80):

- The cyclopropyl group (R1) introduces steric constraints and ring strain, which may affect conformational dynamics compared to the planar 2-fluoropyridine.

- Both compounds share a boronate ester (R2), but the target’s trifluoromethyl group offers superior metabolic resistance and hydrophobic interactions.

Functional Implications of Substituent Variations

Reactivity and Stability

- Trifluoromethyl vs. Boronate Esters:

Pharmacological Potential

- While the analogs are tailored for synthetic applications (e.g., boronate esters as coupling partners), the target compound’s fluorine and trifluoromethyl groups align with bioactive molecule design, favoring target binding (e.g., kinase inhibition) and pharmacokinetic optimization.

Biological Activity

The compound (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone is a novel heterocyclic compound that exhibits significant biological activity. The incorporation of fluorine atoms into organic molecules has been known to enhance their pharmacological properties, including increased lipophilicity, which can improve absorption and bioavailability. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing fluorinated pyridine and dihydropyridine moieties demonstrate diverse biological activities, including:

- Antitumor Effects : Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of nitrogen in the pyridine ring is linked to antifungal activity, making these compounds potential candidates for treating fungal infections.

- Neuropharmacological Activity : Some derivatives have been explored for their effects on the central nervous system.

The biological activities of fluorinated compounds are often attributed to their ability to interact with biological targets, such as enzymes and receptors. The introduction of fluorine can alter the electronic properties of the molecule, enhancing binding affinity and selectivity.

1. Antitumor Activity

A study examined the cytotoxic effects of a related compound on various cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | A549 (Lung) | 12 |

2. Antimicrobial Properties

Research on pyridine derivatives has demonstrated their antifungal efficacy. For example, a series of pyridine-based Schiff bases showed promising results against Candida species, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| F1 | C. albicans | 8 |

| F2 | C. glabrata | 16 |

Structure-Bioactivity Relationship

The structure-bioactivity relationship (S-BAR) is crucial for understanding how modifications in the molecular structure influence biological activity. In the case of fluorinated compounds, the position and number of fluorine atoms can significantly impact lipophilicity and receptor binding.

Key Findings:

- Fluorine Positioning : The placement of fluorine atoms in aromatic rings affects hydrophobic interactions with target proteins.

- Lipophilicity : Increased lipophilicity due to fluorination enhances membrane permeability, facilitating better absorption and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.